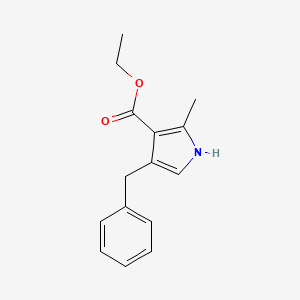

ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the benzyl group.

Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the benzyl and 2-methyl groups.

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the 2-methyl group.

Uniqueness

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both benzyl and 2-methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate is a compound that belongs to the pyrrole family, which is widely recognized for its diverse biological activities. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

Overview of Pyrrole Derivatives

Pyrroles are five-membered heterocycles that have garnered attention due to their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The modification of the pyrrole structure can lead to enhanced pharmacological properties. This compound is synthesized through established methods and has shown promise in various biological assays.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial effects of pyrrolyl benzamide derivatives, some compounds showed minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Antitumor Activity

The antitumor properties of pyrrole derivatives have also been extensively studied. A related compound featuring a pyrrole core was evaluated for its cytotoxic effects on various cancer cell lines, including A-431 and MDA-MB-468. These studies revealed that specific substitutions on the pyrrole ring could enhance antitumor activity, with some derivatives exhibiting IC50 values in the low micromolar range . this compound may share similar mechanisms of action due to its structural characteristics.

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. The presence of the benzyl group at position 4 and the methyl group at position 2 may influence its interaction with biological targets, enhancing its potency. Studies have shown that modifications at these positions significantly affect the biological activity of pyrrole derivatives .

Case Studies and Research Findings

- Antituberculosis Activity : A study on pyrrole derivatives revealed that certain compounds displayed excellent activity against drug-resistant strains of Mycobacterium tuberculosis. The mechanism involved targeting mycolic acid biosynthesis, which could be a potential pathway for this compound as well .

- Cytotoxicity Assays : In vitro cytotoxicity tests performed on various cell lines indicated that many pyrrole derivatives possess low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

- Pharmacokinetic Properties : Understanding the pharmacokinetic behavior of this compound is crucial for its development as a drug candidate. Studies suggest that modifications in the chemical structure can lead to improved metabolic stability and bioavailability .

Data Summary Table

Properties

CAS No. |

790719-61-8 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C15H17NO2/c1-3-18-15(17)14-11(2)16-10-13(14)9-12-7-5-4-6-8-12/h4-8,10,16H,3,9H2,1-2H3 |

InChI Key |

BJXYJZMTFIJWOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1CC2=CC=CC=C2)C |

solubility |

30.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.